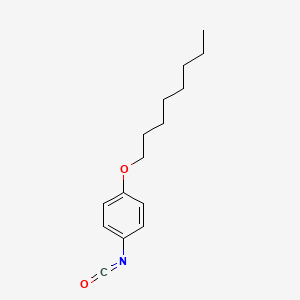

4-(Octyloxy)phenyl isocyanate

Vue d'ensemble

Description

4-(Octyloxy)phenyl isocyanate is an organic compound with the molecular formula C15H21NO2 . It consists of a phenyl ring attached to the isocyanate functional group. This colorless liquid has a strong odor and tearing vapors, so it must be handled with care .

Synthesis Analysis

The synthesis of 4-(Octyloxy)phenyl isocyanate can be achieved through various methods. One approach involves reacting 4-octyloxyaniline with phosgene or other suitable isocyanate precursors. The resulting compound contains an isocyanate group and serves as a building block for polyurethanes and related materials .

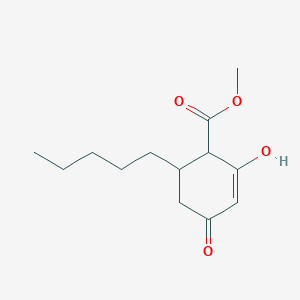

Molecular Structure Analysis

The molecule is planar, with a nearly linear N=C=O linkage. The C=N and C=O distances are approximately 1.195 and 1.173 Å, respectively .

Chemical Reactions Analysis

Isocyanates readily react with nucleophiles such as alcohols, amines, and water. In the case of 4-(Octyloxy)phenyl isocyanate , it can undergo alcoholysis or hydrolysis reactions. These reactions are essential for the formation of polyurethanes and related materials .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Polyurethane Production

4-(Octyloxy)phenyl isocyanate: is a valuable precursor in the production of polyurethanes (PUs) . PUs are versatile polymers with a wide range of applications, including protective coatings, adhesives, and insulation materials in the automotive and construction industries . The compound’s ability to react with polyols forms the urethane linkages essential for PU synthesis.

Biomass-Based Isocyanates

In the context of environmental sustainability, 4-(Octyloxy)phenyl isocyanate can be utilized in the synthesis of bio-based isocyanates. This aligns with the growing research focus on green polyurethanes (G-PUs) derived from biomass, aiming to reduce reliance on fossil-based isocyanates .

Chemical Synthesis and Catalysis

This compound serves as an intermediate in chemical syntheses, particularly in the formation of urethanes. It’s involved in reactions with nucleophiles like alcohols, leading to urethane bonds crucial in various industrial processes .

Kinetic and Mechanistic Studies

4-(Octyloxy)phenyl isocyanate: is used in kinetic and mechanistic studies to understand the alcoholysis of phenyl isocyanate. Such research provides insights into the reaction pathways and energy barriers involved in urethane formation .

Coatings and Adhesives

Due to its reactive isocyanate group, the compound is instrumental in formulating high-performance coatings and adhesives. These products benefit from the enhanced mechanical and chemical properties imparted by the urethane linkages .

Insulation Materials

In the construction industry, 4-(Octyloxy)phenyl isocyanate contributes to the development of insulation materials. The resulting polyurethane foams offer superior thermal insulation, which is critical for energy efficiency .

Mécanisme D'action

Target of Action

The primary target of 4-(Octyloxy)phenyl isocyanate, like other isocyanates, are compounds containing active hydrogen atoms, such as amines and alcohols . The isocyanate group (-NCO) in the molecule reacts with these compounds to form ureas and carbamates respectively .

Mode of Action

The mode of action of 4-(Octyloxy)phenyl isocyanate involves the reaction of the isocyanate group with a compound containing an active hydrogen atom. This reaction forms a covalent bond, resulting in a urea or carbamate . For instance, when reacting with an alcohol, a carbamate is formed .

Biochemical Pathways

The biochemical pathways affected by 4-(Octyloxy)phenyl isocyanate are those involving the synthesis of urethanes and carbamates . These compounds are formed through the reaction of isocyanates with amines and alcohols respectively . The formation of these compounds can have downstream effects on various biochemical processes, depending on the specific amine or alcohol involved.

Pharmacokinetics

Like other isocyanates, it is likely to be rapidly metabolized and excreted . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The result of the action of 4-(Octyloxy)phenyl isocyanate is the formation of ureas and carbamates . These compounds can have various molecular and cellular effects, depending on their specific structure and the biological context. For example, some carbamates are used as pesticides due to their ability to inhibit acetylcholinesterase, an enzyme important for nerve signal transmission .

Action Environment

The action, efficacy, and stability of 4-(Octyloxy)phenyl isocyanate can be influenced by various environmental factors. For example, the presence of moisture can lead to the hydrolysis of isocyanates, reducing their reactivity . Additionally, factors such as temperature and pH can affect the rate of the reactions involving isocyanates .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-isocyanato-4-octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-3-4-5-6-7-12-18-15-10-8-14(9-11-15)16-13-17/h8-11H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVRGEOUWLLVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377725 | |

| Record name | 4-(Octyloxy)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Octyloxy)phenyl isocyanate | |

CAS RN |

32223-72-6 | |

| Record name | 4-(Octyloxy)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B1597784.png)

![1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B1597793.png)